Acanthite

Description

Propriétés

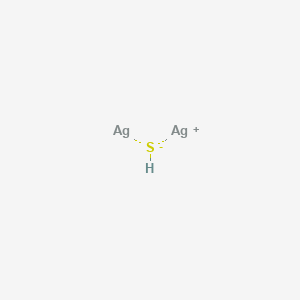

IUPAC Name |

silver;silver;sulfanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.H2S/h;;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJWWSXPIWGYKC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[SH-].[Ag].[Ag+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2HS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12249-63-7 (silver sulfide [1:1]), 7783-06-4 (Parent) | |

| Record name | Silver sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021548732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

248.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12068-32-5, 21548-73-2 | |

| Record name | Acanthite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021548732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver sulfide (Ag2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Characteristics of Acanthite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mineral acanthite, focusing on its fundamental properties and characteristics. The information is curated for an audience of researchers, scientists, and professionals in drug development who may encounter or utilize silver-containing compounds in their work.

This compound, a silver sulfide (B99878) with the chemical formula Ag₂S, is the most important ore of silver.[1][2] It is the stable form of silver sulfide at ambient temperatures.[3] Understanding its properties is crucial for various scientific and industrial applications, including materials science and potentially in the synthesis of novel silver-based therapeutic agents.

I. Physicochemical Properties

This compound is an opaque mineral, typically found in shades of lead-gray to iron-black.[1][4] It possesses a metallic luster, although it can tarnish to a dull gray or black upon exposure to air.[5][6] The tarnish that forms on sterling silver is chemically identical to this compound.[7][8] One of its distinguishing features is its sectility, meaning it can be cut with a knife, producing curved shavings.[3][9]

Table 1: Physical Properties of this compound

| Property | Value | References |

| Color | Iron-black, Lead gray, Gray | [3][4] |

| Luster | Metallic | [2][3] |

| Streak | Black, sometimes with a metallic shine | [3][9] |

| Mohs Hardness | 2.0 - 2.5 | [3][10] |

| Specific Gravity | 7.20 - 7.4 g/cm³ | [1][3][4] |

| Tenacity | Sectile | [3][10] |

| Cleavage | Indistinct/Poor on {001} and {110} | [3][4][10] |

| Fracture | Uneven to Sub-conchoidal | [3][5][10] |

| Diaphaneity | Opaque | [3][4] |

II. Crystallography and Chemical Composition

This compound crystallizes in the monoclinic crystal system.[2][3] It is the low-temperature polymorph of silver sulfide.[7] Above 173°C (343°F), the stable form is argentite, which has an isometric (cubic) crystal structure.[3][8] As argentite cools below this transition temperature, its cubic form distorts into the monoclinic structure of this compound.[3] Therefore, many this compound specimens are paramorphs, retaining the external cubic or octahedral shape of the original argentite crystal.[7]

Table 2: Crystallographic Data for this compound

| Parameter | Value | References |

| Crystal System | Monoclinic | [3][4] |

| Crystal Class | Prismatic (2/m) | [3] |

| Space Group | P2₁/n | [3][4] |

| Unit Cell Dimensions | a = 4.229 Å, b = 6.931 Å, c = 7.862 Å; β = 99.61° | [3][4] |

| Z (formula units per unit cell) | 4 | [3][4] |

The ideal chemical formula for this compound is Ag₂S.[11] Its composition is approximately 87.1% silver and 12.9% sulfur by weight.[1][4] Impurities such as copper (Cu) and selenium (Se) can sometimes be present in small amounts.[10]

Table 3: Chemical Composition of this compound

| Element | Symbol | Weight % (Ideal) |

| Silver | Ag | 87.06 |

| Sulfur | S | 12.94 |

| Total | 100.00 |

Source:[4]

III. Experimental Protocols for Characterization

The identification and characterization of this compound involve several analytical techniques. While detailed, step-by-step protocols are beyond the scope of this guide, the fundamental methodologies are described below.

A. X-Ray Diffraction (XRD)

-

Principle: XRD is a primary technique used to identify crystalline materials and determine their crystal structure. A beam of X-rays is directed at a powdered sample of the mineral. The X-rays are diffracted by the crystal lattice at specific angles, creating a unique diffraction pattern. This pattern serves as a "fingerprint" for the mineral.

-

Methodology:

-

A small, representative sample of the mineral is finely powdered to ensure random orientation of the crystallites.

-

The powder is mounted on a sample holder and placed within a diffractometer.

-

The sample is irradiated with monochromatic X-rays at a continuously varying angle (2θ).

-

A detector records the intensity of the diffracted X-rays at each angle.

-

The resulting diffractogram (a plot of intensity vs. 2θ) is compared to a database of known mineral patterns, such as the Powder Diffraction File (PDF), for identification. The lattice parameters can also be refined from the diffraction data. For this compound, the pattern will correspond to its monoclinic structure.[12][13]

-

B. Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS)

-

Principle: SEM provides high-resolution images of the sample's surface morphology. An electron beam is scanned across the sample, and various signals (such as secondary electrons and backscattered electrons) are collected to form an image. EDS is an analytical technique used for the elemental analysis of a sample. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for qualitative and quantitative elemental analysis.

-

Methodology:

-

A small sample of this compound, or a polished section, is mounted on a stub and coated with a conductive material (e.g., carbon) if it is not already conductive.

-

The sample is placed in the SEM chamber under vacuum.

-

The electron beam is focused on the area of interest to obtain a high-magnification image of the mineral's crystal habit or texture.

-

The EDS detector is then used to collect the X-ray spectrum from the same area.

-

The spectrum is analyzed to identify the elements present (primarily silver and sulfur for this compound) and determine their relative abundance.[14] This confirms the chemical formula Ag₂S.

-

C. Electron Microprobe Analysis (EMPA)

-

Principle: Similar to SEM-EDS, EMPA uses a focused electron beam to generate characteristic X-rays from a small spot on the sample. However, EMPA employs wavelength-dispersive X-ray spectroscopy (WDS), which offers higher spectral resolution and lower detection limits than EDS, making it ideal for precise quantitative chemical analysis.

-

Methodology:

-

A highly polished, flat sample of the mineral is prepared and coated with a conductive layer.

-

The sample is placed in the microprobe chamber.

-

The electron beam is directed onto a specific point of the sample.

-

The emitted X-rays are analyzed by crystal spectrometers (WDS).

-

The intensities of the characteristic X-rays are compared to those from well-characterized standard materials to obtain accurate quantitative concentrations of the constituent elements. This method is used to detect minor and trace element substitutions within the this compound structure.[10]

-

IV. Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of this compound.

Caption: Polymorphic relationship between Argentite and this compound.

Caption: Workflow for the identification of this compound.

References

- 1. geologyscience.com [geologyscience.com]

- 2. allmineralsrock.com [allmineralsrock.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Mineral Data [webmineral.com]

- 5. This compound - Encyclopedia [le-comptoir-geologique.com]

- 6. minerals.net [minerals.net]

- 7. mindat.org [mindat.org]

- 8. This compound - National Gem Lab [nationalgemlab.in]

- 9. nevada-outback-gems.com [nevada-outback-gems.com]

- 10. handbookofmineralogy.org [handbookofmineralogy.org]

- 11. This compound | Ag2HS | CID 30686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. msaweb.org [msaweb.org]

- 14. museum.mtu.edu [museum.mtu.edu]

A Beginner's In-Depth Technical Guide to the Synthesis of Acanthite (α-Ag₂S) Nanoparticles

This guide provides a comprehensive overview of fundamental and accessible methods for synthesizing acanthite (α-Ag₂S) nanoparticles. Tailored for researchers, scientists, and professionals in drug development, this document details straightforward experimental protocols, presents comparative data, and illustrates the synthesis workflows for clarity and reproducibility.

Introduction to this compound Nanoparticles

This compound (α-Ag₂S) is the stable monoclinic crystalline form of silver sulfide (B99878) at room temperature.[1] As a semiconductor material, Ag₂S nanoparticles have garnered significant interest due to their unique optical and electronic properties, making them promising candidates for applications in various fields, including bio-imaging, solar cells, and as photothermal agents.[2] For beginners, mastering the synthesis of these nanoparticles is a crucial first step into their application. This guide focuses on three common and relatively simple synthesis techniques: co-precipitation, hydrothermal synthesis, and microwave-assisted synthesis.

Synthesis Methodologies

Co-Precipitation Method

The co-precipitation method is a straightforward and widely used technique for synthesizing nanoparticles.[3][4][5] It involves the simultaneous precipitation of silver and sulfide ions from a solution to form Ag₂S nanoparticles. The process is typically rapid due to the low solubility product of Ag₂S.[2]

Experimental Protocol:

-

Precursor Preparation: Prepare a 0.1 M solution of silver nitrate (B79036) (AgNO₃) in deionized water. In a separate beaker, prepare a 0.6 M solution of thiourea (B124793) (CS(NH₂)₂) in deionized water.[1]

-

Reaction Setup: Place 50 ml of the thiourea solution in a water bath maintained at 60°C.

-

pH Adjustment: Adjust the pH of the thiourea solution to a range of 10-11 by adding ammonia (B1221849) solution (NH₄OH) dropwise while stirring.[1]

-

Precipitation: Slowly add 50 ml of the 0.1 M AgNO₃ solution to the heated thiourea solution under continuous stirring. A black precipitate of Ag₂S will form.

-

Reaction Completion: Allow the reaction to proceed for 6 hours at 60°C to ensure complete formation and crystallization of the nanoparticles.[1]

-

Purification: After the reaction, cool the solution to room temperature. The nanoparticles can be separated by centrifugation.

-

Washing: Wash the collected precipitate multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) for several hours to obtain a fine powder of this compound nanoparticles.

Experimental Workflow for Co-Precipitation Synthesis:

Hydrothermal Method

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed container called an autoclave.[6][7][8] This method allows for excellent control over the size, shape, and crystallinity of the resulting nanoparticles.[7]

Experimental Protocol:

-

Precursor Preparation: Dissolve a silver salt (e.g., silver nitrate, AgNO₃) and a sulfur source (e.g., thiourea, Na₂S) in deionized water to desired concentrations. A typical molar ratio of Ag⁺ to S²⁻ is 2:1.

-

Additive Introduction (Optional): A capping agent or surfactant can be added to the solution to control the growth and prevent agglomeration of the nanoparticles.

-

Autoclave Loading: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

-

Heating: Seal the autoclave and place it in an oven. Heat the autoclave to a specific temperature, typically between 120°C and 200°C, for a duration of 12 to 24 hours.

-

Cooling: After the reaction time, turn off the oven and allow the autoclave to cool down to room temperature naturally.

-

Purification: Open the autoclave and collect the black precipitate.

-

Washing: Wash the product with deionized water and ethanol several times to remove impurities.

-

Drying: Dry the purified nanoparticles in a vacuum oven at 60-80°C.

Experimental Workflow for Hydrothermal Synthesis:

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a rapid and energy-efficient method that utilizes microwave irradiation to heat the reactants.[9][10][11][12] This technique often leads to uniform nucleation and growth, resulting in nanoparticles with a narrow size distribution.[13]

Experimental Protocol:

-

Precursor Preparation: Prepare a solution containing a silver precursor, a sulfur source, and a solvent that absorbs microwaves effectively (e.g., ethylene (B1197577) glycol, water).[14] Capping agents can also be included.

-

Reaction Vessel: Place the precursor solution in a vessel suitable for microwave synthesis.

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specific power and for a set duration. Typical conditions can range from a few minutes to an hour, with temperatures controlled between 100°C and 200°C.

-

Cooling: After irradiation, the reaction vessel is rapidly cooled to quench the reaction and prevent further particle growth.

-

Purification: The synthesized nanoparticles are collected by centrifugation.

-

Washing: The product is washed with a suitable solvent (e.g., ethanol) to remove residual reactants and byproducts.

-

Drying: The final product is dried under vacuum.

Experimental Workflow for Microwave-Assisted Synthesis:

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. repositorio.uam.es [repositorio.uam.es]

- 3. rroij.com [rroij.com]

- 4. ecmiindmath.org [ecmiindmath.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. espace.curtin.edu.au [espace.curtin.edu.au]

- 11. Frontiers | Microwave-assisted synthesis of carbon-based nanomaterials from biobased resources for water treatment applications: emerging trends and prospects [frontiersin.org]

- 12. [2203.02394] Microwave Assisted Hydrothermal Synthesis of Nanoparticles [arxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide on the Geological Formation of Acanthite Deposits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acanthite (Ag₂S), the monoclinic, low-temperature polymorph of silver sulfide (B99878), is a principal ore of silver. Its formation is intrinsically linked to two primary geological environments: hydrothermal systems and supergene enrichment zones. Understanding the complex interplay of physicochemical parameters that govern the precipitation of this compound in these settings is crucial for mineral exploration and metallurgical processing. This technical guide provides a comprehensive overview of the geological and geochemical processes leading to the formation of this compound deposits. It delves into the thermodynamic constraints, fluid compositions, and paragenetic relationships that characterize these ore bodies. Detailed experimental protocols for the synthesis and solubility of this compound are presented, alongside quantitative data summarizing the conditions of its formation. Visual representations of key processes are provided through signaling pathway and workflow diagrams to facilitate a deeper understanding of the subject matter.

Introduction to this compound and its Geological Significance

This compound (Ag₂S) is the stable form of silver sulfide at temperatures below 173-179°C.[1][2] Above this temperature, the stable polymorph is the isometric argentite. Consequently, most naturally occurring this compound crystals are paramorphs, having originally crystallized as argentite at higher temperatures and subsequently inverted to the monoclinic structure of this compound upon cooling.[3] this compound is a significant source of silver and is found in a variety of ore deposit types worldwide. Its presence is a key indicator of specific geochemical conditions within ore-forming systems.

Hydrothermal Formation of this compound

The primary mechanism for the formation of economically significant this compound deposits is through precipitation from hydrothermal fluids. These hot, aqueous solutions transport dissolved silver and sulfur, depositing this compound and other sulfide minerals in response to changes in temperature, pressure, pH, and fluid composition.

Physicochemical Conditions of Deposition

The precipitation of this compound from hydrothermal fluids is governed by the solubility of silver sulfide, which is highly dependent on the physicochemical properties of the fluid. Experimental studies have provided valuable quantitative data on these parameters.

Table 1: Physicochemical Conditions for Hydrothermal this compound Formation

| Parameter | Value | Notes |

| Temperature | 170°C - 320°C | Optimal range for productive gold-silver mineralization in epithermal deposits.[4][5] |

| Pressure | < 500 bars | Typical for shallow epithermal environments.[6] |

| pH | 5.5 - 6.8 (near-neutral to weakly alkaline) | Inferred from alteration mineral assemblages associated with silver mineralization.[5] |

| Total Reduced Sulfur (ΣS²⁻) | 0.007 - 0.176 mol/kg | Influences the dominant aqueous silver sulfide complexes.[7] |

| Fluid Salinity | < 1 to > 6 wt% NaCl equivalent | Varies depending on the contribution of magmatic and meteoric waters. |

Paragenesis of this compound in Hydrothermal Veins

The sequence of mineral deposition, or paragenesis, in hydrothermal veins provides insights into the evolution of the ore-forming fluid. In many epithermal silver deposits, this compound is a relatively late-stage mineral, often precipitating after base-metal sulfides.

A generalized paragenetic sequence for a typical low-sulfidation epithermal vein hosting this compound is as follows:

-

Early Stage: Pyrite and arsenopyrite.

-

Main Stage: Base-metal sulfides such as sphalerite, galena, and chalcopyrite.

-

Late Stage: Silver-bearing sulfosalts (e.g., pyrargyrite, polybasite, stephanite) and this compound. Native silver may also be present.

-

Gangue Minerals: Quartz (often chalcedonic), calcite, and adularia are common throughout the sequence.

This sequence reflects a general decrease in temperature and changes in the fugacity of sulfur and oxygen in the hydrothermal fluid over time.

Generalized paragenetic sequence in a low-sulfidation epithermal vein.

Supergene Enrichment of this compound Deposits

Supergene enrichment is a secondary process that can significantly upgrade the silver content of an ore deposit. This process occurs when primary (hypogene) sulfide minerals are weathered and oxidized by descending meteoric waters, leading to the leaching of metals. These metals are then transported downwards and reprecipitated in a zone of reduction, often at or below the water table, forming a zone of supergene enrichment.

Geochemical Processes and Physicochemical Conditions

The formation of this compound in the supergene environment involves a series of complex geochemical reactions. Primary silver-bearing sulfides, such as argentiferous galena or tetrahedrite, are oxidized, releasing silver ions (Ag⁺) into solution. The mobility of silver in the supergene environment is influenced by the availability of complexing ligands, particularly thiosulfate (B1220275) (S₂O₃²⁻), and the prevailing pH and Eh conditions.

Table 2: Physicochemical Conditions for Supergene this compound Formation

| Parameter | Value | Notes |

| Temperature | Ambient surface temperatures | Driven by weathering processes. |

| pH | Weakly acidic to near-neutral | Evolves from oxidative and acidic in the upper zones to more reduced and neutral at depth. |

| Eh | Oxidizing in the leach zone, reducing in the enrichment zone | The redox boundary is critical for the precipitation of secondary sulfides. |

| Fluid Composition | Meteoric water with dissolved oxygen, sulfate, and metal ions | The composition of the primary ore dictates the dissolved metal content. |

In the reducing environment of the supergene enrichment zone, dissolved silver precipitates as this compound, often replacing earlier primary sulfides.

Simplified workflow of supergene enrichment leading to this compound formation.

Experimental Protocols

Experimental Determination of this compound Solubility in Hydrothermal Fluids

This protocol is adapted from studies investigating the stability of silver sulfide complexes in hydrothermal solutions.

Objective: To determine the solubility of this compound as a function of temperature, pressure, and fluid composition.

Apparatus:

-

Flow-through autoclave system

-

High-performance liquid chromatographic (HPLC) pump

-

Titanium sampling loop

-

Back-pressure regulator

-

Inductively coupled plasma mass spectrometer (ICP-MS) for silver analysis

Procedure:

-

A known mass of synthetic this compound is placed in the reaction cell of the autoclave.

-

An aqueous solution of known total reduced sulfur concentration and pH is prepared and deoxygenated.

-

The HPLC pump is used to flow the solution through the autoclave at a constant rate.

-

The autoclave is heated and pressurized to the desired experimental conditions (e.g., 25-400°C, saturated water vapor pressure to 500 bar).[7]

-

The system is allowed to equilibrate for a sufficient period.

-

A sample of the fluid is collected at the experimental temperature and pressure using the titanium sampling loop.

-

The collected sample is cooled, and the concentration of dissolved silver is determined by ICP-MS.

-

The experiment is repeated for a range of temperatures, pressures, total reduced sulfur concentrations, and pH values.

Low-Temperature Synthesis of this compound

This protocol describes a method for synthesizing this compound nanoparticles at low temperatures, simulating conditions that may occur in supergene environments.

Objective: To synthesize this compound nanoparticles from aqueous solutions at or near room temperature.

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium sulfide (Na₂S) or thioacetamide (B46855)

-

Capping agents (e.g., octylamine, 1-thioglycerol)

-

Solvents (e.g., deionized water, toluene)

Procedure:

-

Prepare a silver precursor solution by dissolving silver nitrate in a suitable solvent. A capping agent may be added to control particle size and prevent agglomeration.

-

Prepare a sulfur precursor solution by dissolving sodium sulfide or thioacetamide in a separate solvent.

-

Under controlled temperature and stirring, slowly add the sulfur precursor solution to the silver precursor solution.

-

The reaction mixture will immediately show the formation of a dark precipitate, which is this compound.

-

Continue stirring for a specified period to ensure complete reaction.

-

The this compound nanoparticles can be collected by centrifugation, washed with appropriate solvents to remove unreacted precursors and byproducts, and dried.

-

Characterize the synthesized material using X-ray diffraction (XRD) to confirm the this compound phase and transmission electron microscopy (TEM) to determine particle size and morphology.[7]

Conclusion

The formation of this compound deposits is a multifaceted process occurring in both high-temperature hydrothermal and low-temperature supergene environments. In hydrothermal systems, the precipitation of this compound is primarily controlled by decreases in temperature and changes in fluid chemistry, typically occurring in the later stages of mineralization. In supergene settings, the oxidation of primary silver-bearing sulfides and subsequent reprecipitation in a reducing environment leads to the formation of enriched this compound zones. The quantitative data and experimental protocols presented in this guide provide a framework for understanding and modeling the geological processes that concentrate silver into economically viable this compound deposits. This knowledge is fundamental for the development of effective exploration strategies and the optimization of metallurgical extraction techniques.

References

The Acanthite-Argentite Phase Transition: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition between acanthite (α-Ag₂S) and argentite (β-Ag₂S), the two primary polymorphs of silver sulfide (B99878). This transition is of significant interest due to its impact on the material's physical and chemical properties, with implications for fields ranging from materials science to drug delivery systems where silver-based compounds are utilized. This document details the crystallographic and thermodynamic characteristics of this transition, outlines key experimental protocols for its study, and provides visual representations of the underlying structural changes.

Introduction to the this compound-Argentite System

Silver sulfide (Ag₂S) exists in two main crystalline forms at atmospheric pressure. This compound (α-Ag₂S) is the stable monoclinic phase at temperatures below approximately 177°C (450 K).[1][2] Above this temperature, it undergoes a reversible phase transition to the body-centered cubic (BCC) structure of argentite (β-Ag₂S).[3] This transition is characterized as a disorder-order phenomenon, where the arrangement of silver ions transitions from a disordered state in argentite to an ordered state in this compound upon cooling.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the this compound and argentite phases of silver sulfide.

Table 1: Crystallographic and Thermodynamic Properties

| Property | This compound (α-Ag₂S) | Argentite (β-Ag₂S) |

| Crystal System | Monoclinic[1] | Cubic (Body-Centered)[3] |

| Space Group | P2₁/n[2] | Im-3m[4] |

| Lattice Parameters | a = 4.229 Å, b = 6.931 Å, c = 7.862 Å, β = 99.61°[2] | a = 4.89 Å[4] |

| Transition Temperature | < 177 °C (450 K)[1][2] | > 177 °C (450 K)[1][2] |

| Enthalpy of Transition | Not Applicable | 3.7 - 3.9 kJ/mol[5][6] |

| Density (calculated) | 7.24 g/cm³[2] | 7.04 g/cm³[4] |

Table 2: Thermal Expansion Coefficients

| Phase | Temperature Range (K) | Thermal Expansion Coefficient (α) | Reference |

| This compound (α-Ag₂S) | 300 - 440 | Anisotropic, complex behavior | [6] |

| Argentite (β-Ag₂S) | 443 - 623 | ~5.5 x 10⁻⁵ to ~4.2 x 10⁻⁵ K⁻¹ | [6] |

Experimental Protocols

The study of the this compound-argentite phase transition relies on several key experimental techniques. The following are detailed methodologies for the most common approaches.

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To monitor the changes in the crystal structure of silver sulfide as a function of temperature.

Methodology:

-

Sample Preparation: A fine powder of the Ag₂S sample is prepared and loaded into a high-temperature sample holder, typically made of a material that is stable and non-reactive at the experimental temperatures (e.g., platinum or ceramic).

-

Instrument Setup: The sample is placed in a high-temperature X-ray diffraction chamber equipped with a heating stage and a temperature controller. The chamber is often evacuated or filled with an inert gas to prevent oxidation of the sample.

-

Data Acquisition:

-

An initial XRD pattern is collected at room temperature to confirm the this compound phase.

-

The sample is then heated at a controlled rate (e.g., 5-10 °C/min) to a temperature above the transition point.

-

XRD patterns are collected at various temperature intervals during heating and cooling cycles. This allows for the in-situ observation of the phase transition.

-

-

Data Analysis: The collected diffraction patterns are analyzed to identify the crystal phases present at each temperature. The lattice parameters of both this compound and argentite are refined from the diffraction data to study their thermal expansion.

Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperature and the enthalpy change associated with the this compound-argentite phase transition.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the Ag₂S sample (typically 5-10 mg) is hermetically sealed in an aluminum or platinum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion (e.g., indium, zinc).

-

Data Acquisition:

-

The sample and reference pans are placed in the DSC cell.

-

The sample is subjected to a controlled heating and cooling program that spans the transition temperature. A typical heating rate is 10 °C/min.

-

The heat flow to the sample is measured as a function of temperature.

-

-

Data Analysis: The DSC thermogram will show an endothermic peak during heating corresponding to the this compound to argentite transition. The onset temperature of this peak is taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition (ΔH).

In-Situ Transmission Electron Microscopy (TEM)

Objective: To directly observe the microstructural and crystallographic changes during the phase transition at the nanoscale.

Methodology:

-

Sample Preparation: A dilute dispersion of Ag₂S nanoparticles is drop-casted onto a TEM grid with a heating holder.

-

Instrument Setup: The TEM is operated in bright-field or high-resolution mode. A specialized heating holder allows for precise temperature control of the sample within the microscope.

-

Data Acquisition:

-

The sample is heated in-situ while being observed. The temperature is gradually increased through the transition temperature.

-

Electron diffraction patterns and high-resolution images are recorded at different temperatures to track the changes in crystal structure and morphology.

-

-

Data Analysis: The electron diffraction patterns are indexed to identify the this compound and argentite phases. High-resolution images can reveal the atomic-level details of the phase transformation, including the movement of atoms and the formation of interfaces between the two phases.

Visualization of the Phase Transition

The this compound to argentite phase transition is fundamentally a disorder-order transition. In the high-temperature argentite phase, the silver ions are highly mobile and occupy multiple sites with low occupancy, leading to a disordered structure. Upon cooling, the structure transforms to the more ordered monoclinic this compound, where the silver and sulfur atoms occupy specific, well-defined crystallographic positions.

Logical Workflow for Characterizing the Phase Transition

Disorder-Order Transition Pathway

Atomic Arrangement Transformation

References

- 1. Low-Temperature Predicted Structures of Ag2S (Silver Sulfide) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. mindat.org [mindat.org]

- 6. Polymorphic Phase Transformations in Nanocrystalline Ag2S Silver Sulfide in a Wide Temperature Interval and Influence of Nanostructured Ag2S on the Interface Formation in Ag2S/ZnS Heteronanostructure - PMC [pmc.ncbi.nlm.nih.gov]

Acanthite: A Technical Guide to its Historical Discovery and Scientific Significance

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mineral acanthite (Ag₂S), from its historical discovery to its modern-day significance. It is intended for an audience of researchers, scientists, and professionals in drug development who require detailed, factual information on this important silver sulfide (B99878) mineral. This document outlines the key properties of this compound, the experimental protocols used for its characterization, and its enduring importance as the primary ore of silver.

Historical Discovery and Nomenclature

This compound was officially named in 1855 by the German mineralogist Gustav Adolf Kenngott.[1] The type locality for the mineral is Jáchymov (formerly Joachimsthal) in the Karlovy Vary Region of the Czech Republic, a historically significant silver mining district.[2][3] The name "this compound" is derived from the Greek word άκανθα (akantha), meaning "thorn," which is an allusion to the thorn-like shape of its crystals.[1]

The Argentite-Acanthite Relationship

Historically, a distinction was made between "this compound" and "argentite." Argentite was the name given to silver sulfide crystallizing in the isometric (cubic) system. However, with the development of modern instrumental analysis, it was discovered that silver sulfide (Ag₂S) is dimorphous. Argentite is the stable, high-temperature form above 173°C (343°F), while this compound is the stable, low-temperature form with a monoclinic crystal structure.[2]

As the high-temperature cubic form of argentite cools below this transition temperature, its internal structure inverts to the monoclinic arrangement of this compound, though it often retains the external cubic shape of argentite.[2] This phenomenon is known as paramorphism. Therefore, all naturally occurring silver sulfide specimens found at room temperature are, by definition, this compound.[1] The tarnish that forms on sterling silver objects is also chemically identical to this compound.

Significance of this compound

Economic and Historical Significance

This compound is the most important ore of silver and has been a primary source of the precious metal for centuries.[4] Its occurrence in hydrothermal veins and zones of secondary enrichment has led to its exploitation in numerous major silver mining districts around the world.[2][3] Historically significant deposits include those at:

-

Kongsberg, Norway

-

Freiberg, Saxony, Germany[3]

-

Guanajuato and Zacatecas, Mexico[3]

-

The Comstock Lode in Nevada, USA[3]

The extraction of silver from this compound and other sulfide ores was a critical driver of economic development and technological innovation, particularly from the Middle Ages through the 19th century.

Scientific Significance

Scientifically, the dimorphous relationship between this compound and argentite provides a classic example of temperature-dependent polymorphism in minerals. It was a key subject in the early application of X-ray diffraction techniques to understand the precise atomic arrangements within crystals, clarifying that minerals with identical chemical compositions could possess different crystal structures.

Quantitative Data and Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for clear reference and comparison.

| Chemical Properties | Value |

| Chemical Formula | Ag₂S[2] |

| Composition | Silver (Ag) 87.1%, Sulfur (S) 12.9% |

| Molecular Weight | 247.8 g/mol [5] |

| Physical & Crystallographic Properties | Value |

| Crystal System | Monoclinic[2] |

| Space Group | P2₁/n[2] |

| Color | Iron-black, lead-gray[2] |

| Luster | Metallic[2] |

| Streak | Black[2] |

| Mohs Hardness | 2.0 - 2.5[2] |

| Tenacity | Sectile (can be cut into shavings)[2] |

| Cleavage | Indistinct[2] |

| Fracture | Uneven, Sub-Conchoidal |

| Density / Specific Gravity | 7.20 – 7.22 g/cm³[2][3] |

| Transparency | Opaque[4] |

Experimental Protocols

The characterization of this compound involves a suite of standard mineralogical and analytical techniques. The detailed methodologies for the most critical of these experiments are provided below.

Mohs Hardness Test

Objective: To determine the relative hardness of an this compound specimen by comparing its resistance to scratching against a set of standard minerals.

Methodology:

-

Sample Selection: Select a fresh, clean, and smooth surface on the this compound specimen.

-

Testing Procedure: a. Hold the this compound specimen firmly. b. Attempt to scratch the surface with an object of known hardness (e.g., a fingernail, hardness ≈ 2.5). Press the point of the testing object firmly against the specimen's surface. c. Examine the surface for an etched line or groove. Rub the area with a finger to ensure the mark is a true scratch and not mineral powder from the testing object. d. If the fingernail scratches the this compound, its hardness is less than 2.5. If it does not, proceed to the next step. e. Use a mineral with a hardness of 2 (Gypsum) to attempt to scratch the this compound. If Gypsum does not scratch it, but a fingernail does, the hardness is between 2 and 2.5.

-

Result Interpretation: this compound has a Mohs hardness of 2.0-2.5, meaning it can typically be scratched by a fingernail but not always easily.

Specific Gravity Determination (Hydrostatic Weighing)

Objective: To determine the specific gravity (density relative to water) of an this compound sample.

Methodology:

-

Equipment: A digital scale with a suspension hook, a beaker of deionized water, and a thin thread or wire.

-

Procedure: a. Dry Weight (W_dry): Weigh the dry this compound specimen in the air. Record this weight. b. Submerged Weight (W_submerged): Suspend the specimen by the thread from the scale's hook, ensuring it is fully submerged in the beaker of water without touching the sides or bottom. Record this weight. c. Calculation: The specific gravity (SG) is calculated using the formula based on Archimedes' principle: SG = W_dry / (W_dry - W_submerged)

-

Result Interpretation: The calculated value for this compound should fall within the range of 7.20 to 7.22.[2][3]

Crystal Structure and Phase Identification (Powder X-Ray Diffraction - XRD)

Objective: To identify the crystalline phase of the silver sulfide and determine its crystal structure, confirming it as this compound.

Methodology:

-

Sample Preparation: A small, representative sample of the mineral is finely ground into a homogeneous powder (typically <10 microns particle size).[6] This ensures that the crystallites are randomly oriented. The powder is then mounted onto a sample holder.[7][8]

-

Instrumentation: A powder X-ray diffractometer is used. The instrument consists of an X-ray source (commonly a Cu Kα cathode ray tube), a goniometer to rotate the sample and detector, and an X-ray detector.[9]

-

Data Acquisition: a. The mounted sample is placed in the diffractometer. b. A monochromatic X-ray beam is directed at the sample. c. The sample is rotated through a range of angles (θ), while the detector rotates at an angle of 2θ relative to the incident beam.[9] d. The detector records the intensity of the diffracted X-rays at each 2θ angle. Constructive interference occurs when the conditions of Bragg's Law (nλ = 2d sinθ) are met.[9]

-

Data Analysis: a. The output is a diffractogram, which plots diffraction intensity versus the 2θ angle. b. The positions of the diffraction peaks (in 2θ) are converted to d-spacings (the distance between atomic planes). c. This unique set of d-spacings and their relative intensities acts as a "fingerprint" for the mineral.[7] d. The experimental pattern is compared against a standard reference database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to find a match and confirm the identity as this compound.[9]

Elemental Composition Analysis (Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy - SEM-EDS)

Objective: To determine the elemental composition of the sample, confirming the presence of silver (Ag) and sulfur (S).

Methodology:

-

Sample Preparation: A polished thin section or a carbon-coated mount of the mineral is prepared to ensure a flat and conductive surface.[10][11]

-

Instrumentation: A Scanning Electron Microscope (SEM) equipped with an Energy-Dispersive X-ray Spectroscopy (EDS) detector.

-

Data Acquisition: a. The sample is placed in the SEM vacuum chamber. b. A focused beam of high-energy electrons is scanned across the surface of the this compound sample. c. The interaction of the electron beam with the atoms in the sample causes the emission of characteristic X-rays. The energy of these X-rays is unique to each element present.[12] d. The EDS detector collects these emitted X-rays and sorts them by energy.

-

Data Analysis: a. The system generates an energy spectrum with peaks corresponding to the elements present. For this compound, prominent peaks for silver (Ag) and sulfur (S) will be observed. b. Software is used to perform a quantitative analysis, calculating the weight percent of each element. This confirms the chemical formula Ag₂S.[12] c. Elemental mapping can also be performed to show the spatial distribution of Ag and S across the sample surface.[12]

Visualizations: Workflows and Relationships

Argentite-Acanthite Polymorphic Transformation

The following diagram illustrates the temperature-dependent relationship between the high-temperature cubic phase (argentite) and the low-temperature monoclinic phase (this compound).

Caption: Phase transformation of silver sulfide (Ag₂S).

Experimental Workflow for this compound Identification

This workflow diagram outlines the logical sequence of experiments used to identify an unknown mineral sample as this compound.

Caption: Logical workflow for mineral identification.

Historical Silver Extraction from Sulfide Ore

This diagram shows a simplified overview of the historical metallurgical process used to extract silver from sulfide ores like this compound.

Caption: Historical silver extraction process.

Conclusion

This compound (Ag₂S) is a mineral of profound historical and scientific importance. Its formal discovery in 1855 and the subsequent unraveling of its polymorphic relationship with argentite mark key milestones in the field of mineralogy. As the principal ore of silver, it has been central to economic history and the development of metallurgical technology. The precise characterization of this compound, achievable through a combination of physical tests and modern analytical techniques such as XRD and SEM-EDS, continues to be a cornerstone of geological and materials science education and research. This guide provides the foundational technical details necessary for professionals to understand and engage with this significant mineral.

References

- 1. mindat.org [mindat.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. handbookofmineralogy.org [handbookofmineralogy.org]

- 4. allmineralsrock.com [allmineralsrock.com]

- 5. This compound | Ag2HS | CID 30686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. USGS Information Handout: X-Ray Powder Diffraction [pubs.usgs.gov]

- 7. microanalysis.com.au [microanalysis.com.au]

- 8. attminerals.com [attminerals.com]

- 9. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 10. physics.montana.edu [physics.montana.edu]

- 11. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 12. How to Perform Elemental Analysis Using an EDS System [semtechsolutions.com]

An In-depth Technical Guide to the Elemental Composition Analysis of Acanthite Ore

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthite (Ag₂S) is the most significant silver ore, crucial for various industrial applications, including the pharmaceutical and medical fields, where silver compounds are utilized for their antimicrobial properties. A thorough understanding of the elemental composition of this compound ore, including its major constituents and trace element profile, is paramount for optimizing extraction processes, assessing potential toxicological risks from impurities, and developing novel silver-based therapeutic agents. This technical guide provides a comprehensive overview of the elemental analysis of this compound ore, detailing quantitative data, experimental protocols, and key mineralogical associations.

Data Presentation: Elemental Composition of this compound

The elemental composition of this compound can vary depending on the geological deposit. While theoretically composed of 87.1% silver and 12.9% sulfur by weight, natural samples often contain a suite of other elements.[1][2] The following tables summarize quantitative data from various analytical techniques, offering a comparative look at the elemental makeup of this compound from different locales.

Table 1: Electron Probe Microanalysis (EPMA) of this compound

| Element | Guanajuato, Mexico (wt%)[3] | Santa Lucia Mine, Mexico (wt%)[3] | Cerro Moro Deposit, Argentina (wt%)[4] | Rudno nad Hronom, Slovakia (apfu*)[5] |

| Silver (Ag) | 86.4 | 87.2 | 83.16 - 86.54 | 1.68 - 2.04 |

| Sulfur (S) | 12.0 | 12.6 | 12.15 - 12.91 | 0.99 - 1.26 |

| Copper (Cu) | 0.1 | - | 0.17 - 2.47 | up to 0.07 |

| Selenium (Se) | 1.6 | - | up to 3.45 | up to 0.02 |

| Tellurium (Te) | - | - | up to 0.45 | - |

| Total | 100.0 | 99.9 | - | - |

*apfu: atoms per formula unit

Experimental Protocols

Accurate elemental analysis of this compound ore requires meticulous sample preparation and the application of appropriate analytical techniques. Below are detailed methodologies for key experiments.

Fire Assay for Silver and Gold Content

Fire assay is a classic and highly accurate method for determining the concentration of precious metals in ores.[6][7][8]

Methodology:

-

Sample Preparation: The ore sample is crushed, pulverized to a fine powder (typically <150 µm), and homogenized.

-

Fluxing and Fusion: A representative sample (e.g., 15-30 g) is mixed with a proprietary flux blend in a fire clay crucible. The flux typically contains litharge (PbO), sodium carbonate (Na₂CO₃), borax (B76245) (Na₂B₄O₇), and a reducing agent like flour. The specific composition of the flux is adjusted based on the ore's mineralogy.

-

Fusion: The crucible is placed in a furnace and heated to approximately 1000-1100°C. The flux melts and reacts with the ore, causing the precious metals to be collected by molten lead, which forms a "button" at the bottom of the crucible. The remaining gangue minerals form a glassy slag on top.

-

Cupellation: The lead button is separated from the slag and placed in a porous cupel made of bone ash or magnesia. The cupel is heated in a furnace under oxidizing conditions. The lead oxidizes to lead oxide, which is absorbed into the cupel, leaving behind a precious metal bead (dore) containing silver and gold.

-

Parting: The dore bead is weighed and then treated with nitric acid. The silver dissolves, leaving the gold behind.

-

Weighing and Analysis: The remaining gold is weighed, and the silver content is determined by the difference in weight before and after parting.

Energy-Dispersive X-ray Fluorescence (EDXRF)

EDXRF is a non-destructive technique used for the rapid qualitative and quantitative analysis of elemental composition.[9][10][11][12]

Methodology:

-

Sample Preparation: The this compound ore is finely pulverized and pressed into a pellet using a hydraulic press. Alternatively, for a more homogeneous sample, the powder can be fused with a lithium borate (B1201080) flux to create a glass disc.

-

Instrumentation: The prepared sample is placed in the EDXRF spectrometer.

-

Analysis: The sample is irradiated with an X-ray beam, causing the elements within the sample to emit characteristic fluorescent X-rays. A detector measures the energy and intensity of these emitted X-rays.

-

Data Processing: The resulting spectrum is processed by software that identifies the elements present and quantifies their concentrations by comparing the intensities to those of certified reference materials.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique capable of determining a wide range of trace and ultra-trace elements.[13][14][15][16][17]

Methodology:

-

Sample Digestion: A precise weight of the powdered ore sample is digested in a mixture of strong acids, typically including nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia), and sometimes hydrofluoric acid (HF) for silicate-rich ores. The digestion is often performed in a closed-vessel microwave system to ensure complete dissolution.

-

Dilution: The digested sample solution is diluted with deionized water to a concentration suitable for the ICP-MS instrument.

-

Internal Standardization: An internal standard (an element not present in the original sample) is added to the solution to correct for instrumental drift and matrix effects.

-

Analysis: The solution is introduced into the ICP-MS, where it is nebulized into an argon plasma at approximately 8000°C. The high temperature ionizes the atoms of the elements.

-

Mass Spectrometry: The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

Quantification: A detector counts the ions for each element, and the concentrations are calculated based on calibration curves generated from standards of known concentrations.

Mandatory Visualizations

Experimental Workflow for Elemental Analysis of this compound Ore

References

- 1. This compound - Encyclopedia [le-comptoir-geologique.com]

- 2. This compound Mineral Data [webmineral.com]

- 3. handbookofmineralogy.org [handbookofmineralogy.org]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. jgeosci.org [jgeosci.org]

- 6. ledouxandcompany.com [ledouxandcompany.com]

- 7. Fire Assay Procedure - 911Metallurgist [911metallurgist.com]

- 8. Determination of Silver by Fire Assay Gravimetry Combined with Mathmetic Correction, International Journal of Mineral Processing and Extractive Metallurgy, Science Publishing Group [sciencepublishinggroup.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 12. shimadzu.com [shimadzu.com]

- 13. s27415.pcdn.co [s27415.pcdn.co]

- 14. Development of an analytical method for assessment of silver nanoparticle content in biological matrices by inductively-coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. asianpubs.org [asianpubs.org]

- 17. cnsmq.com [cnsmq.com]

In-Depth Technical Guide: The Dissolution Kinetics of Acanthite in Acidic Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acanthite (α-Ag₂S), the monoclinic form of silver sulfide (B99878) stable at temperatures below 179 °C, is the most common silver mineral. Understanding its dissolution kinetics in acidic solutions is crucial for various applications, including hydrometallurgical extraction of silver from ores, predicting the environmental fate of silver, and potentially in the development of silver-based antimicrobial agents where dissolution can influence silver ion release.

This technical guide provides a comprehensive overview of the core principles governing the dissolution of this compound in acidic media. Due to the limited availability of direct kinetic studies on this compound in simple acidic solutions, this document also draws upon the well-established principles of sulfide mineral leaching and data from analogous sulfide minerals to provide a predictive framework. A key takeaway is that the dissolution of the highly insoluble this compound in acidic solutions is exceptionally slow and requires the presence of a strong oxidizing agent to proceed at a significant rate.

The Necessity of Oxidants in this compound Dissolution

Silver sulfide is known to be insoluble in most solvents but can be degraded by strong acids.[1] However, in non-oxidizing acids, the dissolution is minimal. The process is significantly enhanced by the presence of an oxidant. Nitric acid, being a strong oxidizing agent, can dissolve silver sulfide rapidly, with the reaction products depending on the acid concentration.[2] In very strong nitric acid, silver sulfate (B86663) is the primary product, while more dilute solutions can yield silver nitrate.[2]

For other common industrial acids like sulfuric acid, an external oxidant is necessary to drive the dissolution reaction. The most studied and industrially relevant oxidant for sulfide mineral leaching is the ferric ion (Fe³⁺).

Proposed Dissolution Mechanisms

The dissolution of this compound in acidic solutions in the presence of an oxidizing agent like ferric iron is an electrochemical process. The overall reaction in a sulfate medium can be represented as:

Ag₂S + 2Fe³⁺ → 2Ag⁺ + S⁰ + 2Fe²⁺

This reaction involves two half-reactions:

-

Anodic (Oxidation) at the this compound surface: Ag₂S → 2Ag⁺ + S⁰ + 2e⁻

-

Cathodic (Reduction) in the solution: 2Fe³⁺ + 2e⁻ → 2Fe²⁺

The elemental sulfur (S⁰) produced can form a layer on the this compound surface, potentially passivating the mineral and hindering further dissolution. This passivation layer is a common issue in the leaching of sulfide minerals.

Quantitative Data on Dissolution Kinetics

Direct and comprehensive quantitative data on the dissolution kinetics of pure this compound in simple acidic solutions is scarce in publicly available literature. Most studies focus on more complex systems involving ligands that form strong complexes with silver, such as cyanide or thiosulfate, which significantly enhance dissolution.

However, based on studies of other sulfide minerals like sphalerite (ZnS), chalcopyrite (CuFeS₂), and stibnite (B1171622) (Sb₂S₃), we can infer the expected kinetic behavior of this compound.

Table 1: Factors Affecting the Dissolution Rate of Sulfide Minerals in Acidic Solutions (Inferred for this compound)

| Parameter | Expected Effect on this compound Dissolution Rate | Rationale and Supporting Evidence from Other Sulfides |

| Acid Concentration | Increased rate with increasing concentration up to a certain point. | Higher H⁺ concentration generally promotes the dissolution of many minerals. For stibnite, an increase in H₂SO₄ concentration from 0.8 to 3 M improved dissolution.[3] However, excessively high acid concentrations can sometimes have a negative effect on the activity of the oxidizing agent. |

| Oxidant Concentration (e.g., Fe³⁺) | Increased rate with increasing concentration. | Ferric ions are the primary oxidizing agent. For stibnite, a positive effect of ferric ions on dissolution was observed up to 0.05 M.[3] For sphalerite, the reaction order with respect to ferric ion concentration has been determined in ferric chloride solutions.[4] |

| Temperature | Increased rate with increasing temperature. | Dissolution is a chemical reaction, and its rate is generally governed by the Arrhenius equation. For stibnite dissolution in the presence of ferric ions, the activation energy was found to be 123.8 kJ/mol, indicating a process controlled by diffusion through a product layer.[3] In the absence of ferric ions, the activation energy was 54.6 kJ/mol, suggesting chemical reaction control.[3] |

| Particle Size | Increased rate with decreasing particle size. | Smaller particles have a larger surface area-to-volume ratio, providing more sites for the chemical reaction to occur. This is a common observation in heterogeneous reactions. |

| Stirring Speed | Increased rate up to a point where diffusion through the boundary layer is no longer the rate-limiting step. | Agitation reduces the thickness of the mass transfer boundary layer at the mineral surface, facilitating the transport of reactants and products. |

Experimental Protocols

The study of this compound dissolution kinetics typically involves batch leaching experiments in a controlled laboratory setting.

General Experimental Setup

A typical experimental setup for studying the dissolution kinetics of this compound would consist of:

-

A thermostated reaction vessel to maintain a constant temperature.

-

A mechanical stirrer to ensure proper mixing and suspension of the this compound particles.

-

A means to control the atmosphere (e.g., purging with nitrogen to exclude oxygen or with air/oxygen if its effect is being studied).

-

Ports for sampling the solution at regular intervals.

Method for a Typical Batch Leaching Experiment

-

Material Preparation: Synthetic this compound of a known particle size distribution is used to ensure reproducibility. The surface area is typically determined using methods like BET nitrogen adsorption.

-

Leaching Solution Preparation: The acidic leaching solution is prepared with the desired concentrations of acid (e.g., H₂SO₄) and oxidant (e.g., Fe₂(SO₄)₃). The pH of the solution is measured and adjusted as needed.

-

Leaching Process: A known mass of this compound is added to a known volume of the pre-heated and stirred leaching solution. This marks the beginning of the experiment (t=0).

-

Sampling: At predetermined time intervals, slurry samples are withdrawn. The solid and liquid phases are immediately separated by filtration.

-

Analysis: The concentration of dissolved silver in the filtrate is determined using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The solid residue can be analyzed by X-ray Diffraction (XRD) to identify reaction products (like elemental sulfur) and by Scanning Electron Microscopy (SEM) to observe morphological changes.

-

Data Analysis: The fraction of dissolved silver is plotted against time. This data is then fitted to various kinetic models (e.g., shrinking core model, shrinking particle model) to determine the rate-limiting step and calculate the reaction rate constant. The effects of different parameters are studied by systematically varying one parameter while keeping others constant.

Visualizing the Dissolution Process

The following diagrams illustrate the conceptual workflows and relationships in the study of this compound dissolution.

Caption: Experimental workflow for studying this compound dissolution kinetics.

Caption: Proposed electrochemical mechanism for this compound dissolution.

Conclusion and Future Directions

The dissolution of this compound in acidic solutions is a complex process that is highly dependent on the presence and concentration of an oxidizing agent. While direct kinetic data for this compound is limited, the established principles of sulfide mineral leaching provide a robust framework for understanding and predicting its behavior. The rate of dissolution is expected to be influenced by factors such as acid and oxidant concentration, temperature, particle size, and hydrodynamic conditions.

Future research should focus on generating specific kinetic data for this compound dissolution in various acidic and oxidizing environments. Such studies would be invaluable for optimizing industrial silver extraction processes and for developing more accurate models of silver's environmental behavior. Furthermore, a deeper understanding of the formation and characteristics of any passivating layers on the this compound surface would be critical for developing strategies to enhance its dissolution rate.

References

An In-Depth Technical Guide to the Acanthite-Argentite Polymorphism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymorphic relationship between acanthite and argentite, two mineral forms of silver sulfide (B99878) (Ag₂S). This document details the crystallographic and thermodynamic properties of this transition, outlines experimental protocols for its study, and presents a logical workflow for the characterization of polymorphic materials.

Introduction to the this compound-Argentite Polymorphism

Silver sulfide exhibits a reversible solid-state polymorphism, transitioning between a low-temperature monoclinic phase, this compound (α-Ag₂S), and a high-temperature cubic phase, argentite (β-Ag₂S). This transition is of significant interest in materials science, geology, and chemistry due to its impact on the physical and chemical properties of silver sulfide. Understanding this polymorphism is crucial for applications ranging from mineral extraction to the development of novel materials with specific electronic and ionic conductivity characteristics.

This compound is the stable form of silver sulfide at ambient temperatures.[1] Above a specific transition temperature, it transforms into argentite, which has a body-centered cubic structure.[2] It is important to note that argentite is not stable at room temperature; mineral specimens labeled as "argentite" are typically this compound pseudomorphs that have retained the external cubic crystal shape of the original argentite.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the this compound-argentite polymorphic transition.

Table 1: Crystallographic Data

| Property | This compound (α-Ag₂S) | Argentite (β-Ag₂S) |

| Crystal System | Monoclinic | Cubic (Isometric) |

| Space Group | P2₁/n | Im-3m |

| Lattice Parameters | a = 4.229 Å, b = 6.931 Å, c = 7.862 Å, β = 99.61° | a = 4.89 Å |

| Unit Cell Volume | 227.21 ų | 116.93 ų |

| Z (Formula units per unit cell) | 4 | 2 |

Table 2: Thermodynamic and Transition Data

| Parameter | Value |

| Transition Temperature (Tt) | ~177 °C (450 K) |

| Enthalpy of Transition (ΔHt) | ~3.7 - 3.9 kJ/mol |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the this compound-argentite polymorphism.

Synthesis of Silver Sulfide Nanoparticles

A common method for preparing silver sulfide for experimental study is through chemical synthesis, which allows for control over particle size and purity.

Protocol for Chemical Synthesis:

-

Precursor Preparation: Prepare aqueous solutions of silver nitrate (B79036) (AgNO₃) and sodium sulfide (Na₂S). A typical concentration is 0.1 M for each.

-

Reaction: In a light-protected vessel to prevent photoreduction of silver ions, slowly add the sodium sulfide solution to the silver nitrate solution under constant stirring. The reaction is typically performed at room temperature.

-

Precipitation: A black precipitate of silver sulfide will form immediately.

-

Washing: The precipitate should be washed several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts. Centrifugation can be used to separate the precipitate from the supernatant during washing steps.

-

Drying: The final product should be dried in a vacuum oven at a low temperature (e.g., 60 °C) to obtain a fine powder of this compound.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is a crucial technique for observing the structural changes during the polymorphic transition in real-time.

Experimental Protocol for HT-XRD:

-

Sample Preparation: A small amount of the synthesized this compound powder is evenly spread onto a sample holder suitable for high-temperature measurements (e.g., a platinum strip).

-

Instrument Setup: The experiment is performed using a powder X-ray diffractometer equipped with a high-temperature chamber. The chamber is typically purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the sample at elevated temperatures.

-

Data Collection Parameters:

-

Temperature Program: Heat the sample from room temperature to approximately 250 °C at a controlled rate (e.g., 10 °C/min). Collect XRD patterns at regular temperature intervals (e.g., every 5-10 °C), especially around the expected transition temperature. To study the reversibility, a cooling cycle back to room temperature should also be performed.

-

Diffraction Parameters: Use Cu Kα radiation. Set the 2θ scan range to cover the major diffraction peaks of both this compound and argentite (e.g., 20-80°). The step size and counting time should be optimized to obtain good signal-to-noise ratio within a reasonable time for each temperature point.

-

-

Data Analysis: The collected XRD patterns at different temperatures are analyzed to identify the crystal phases present. The transition from the monoclinic pattern of this compound to the cubic pattern of argentite can be clearly observed. Rietveld refinement can be performed on the diffraction data to obtain precise lattice parameters as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the polymorphic transition, allowing for the determination of the transition temperature and the enthalpy of transition.

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh a small amount of the this compound powder (typically 5-10 mg) into an aluminum or alumina (B75360) DSC pan. An empty pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Heat the sample from room temperature to a temperature above the transition (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).

-

Hold the sample at the high temperature for a few minutes to ensure complete transition.

-

Cool the sample back to room temperature at the same rate to observe the reverse transition.

-

A second heating cycle is often performed to confirm the reversibility and to obtain a cleaner thermal signature after the initial thermal history is erased.

-

-

Data Analysis: The DSC thermogram will show an endothermic peak during heating, corresponding to the this compound to argentite transition, and an exothermic peak during cooling for the reverse transition. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is used to calculate the enthalpy of transition.

Visualizations

The following diagrams illustrate the polymorphic transition and a general workflow for characterizing polymorphic materials.

References

In-Depth Technical Guide to the Basic Chemical Properties of Acanthite (Ag₂S)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of acanthite (Ag₂S), a significant silver sulfide (B99878) mineral. The document details its structural characteristics, elemental composition, and key physicochemical parameters. Furthermore, it outlines standardized experimental protocols for the synthesis and characterization of this compound, offering a foundational resource for researchers in materials science and related fields.

Core Properties of this compound (Ag₂S)

This compound, with the chemical formula Ag₂S, is the most stable form of silver sulfide at ambient temperatures.[1] It is a key source of silver and exhibits interesting semiconductor properties.[2][3]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for its key characteristics.

| Property | Value |

| Chemical Formula | Ag₂S[1] |

| Molecular Weight | 247.80 g/mol [4][5] |

| Crystal System | Monoclinic[1][6] |

| Space Group | P2₁/n[1][7] |

| Lattice Parameters | a = 4.229 Å, b = 6.931 Å, c = 7.862 Å, β = 99.61°[1] |

| Density | 7.20 - 7.24 g/cm³[1][8] |

| Color | Iron-black to gray[1][2] |

| Luster | Metallic[2] |

| Hardness (Mohs) | 2.0 - 2.5[1][9] |

Elemental Composition

The elemental composition of pure this compound is a critical parameter for stoichiometric analysis and material synthesis.

| Element | Symbol | Atomic Weight | Percentage by Mass |

| Silver | Ag | 107.87 | 87.06%[4] |

| Sulfur | S | 32.06 | 12.94%[4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, focusing on common laboratory techniques.

Synthesis of this compound Nanoparticles

A prevalent method for synthesizing this compound nanoparticles is the hydrothermal method, which allows for control over particle size and morphology.

Hydrothermal Synthesis Protocol:

-

Precursor Preparation: Prepare an aqueous solution of a silver salt, such as silver nitrate (B79036) (AgNO₃), and a sulfur source, like sodium sulfide (Na₂S) or thiourea (B124793) (CH₄N₂S). A capping agent, such as polyvinylpyrrolidone (B124986) (PVP), is often added to control particle growth and prevent agglomeration.[4][10]

-

Reaction Mixture: In a typical synthesis, stoichiometric amounts of the silver and sulfur precursors are dissolved in deionized water. The capping agent is then added to the solution under vigorous stirring.

-

Hydrothermal Reaction: The resulting solution is transferred to a Teflon-lined stainless steel autoclave. The autoclave is sealed and heated to a specific temperature, typically between 120°C and 180°C, for a duration of several hours (e.g., 12-24 hours).[4]

-

Product Recovery: After the reaction, the autoclave is allowed to cool to room temperature naturally. The black precipitate of Ag₂S nanoparticles is collected by centrifugation or filtration.

-

Washing and Drying: The collected product is washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts. Finally, the purified nanoparticles are dried in a vacuum oven at a low temperature (e.g., 60°C).

Characterization Techniques

Standard characterization techniques are employed to verify the synthesis of this compound and to determine its structural, compositional, and morphological properties.

XRD is the primary technique for identifying the crystalline phase and determining the crystal structure of the synthesized material.

Powder XRD Protocol:

-

Sample Preparation: The dried this compound powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites.[5] The powder is then mounted onto a sample holder, ensuring a flat, smooth surface that is level with the holder's surface.[11]

-

Instrument Setup: The XRD instrument is configured with a Cu Kα radiation source (λ = 1.5406 Å). Data is typically collected over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns for this compound (JCPDS card no. 14-0072). Rietveld refinement can be performed to obtain detailed structural information, such as lattice parameters and crystallite size.[12]

XPS is used to determine the elemental composition and chemical states of the elements on the surface of the synthesized material.

XPS Analysis Protocol:

-

Sample Preparation: A small amount of the this compound powder is pressed onto a sample holder or dispersed on a conductive adhesive tape. For thin films, the film is directly mounted on the holder.

-

Instrument Setup: The analysis is performed in an ultra-high vacuum chamber. A monochromatic Al Kα or Mg Kα X-ray source is used to irradiate the sample.

-

Data Acquisition: Survey scans are first acquired to identify all the elements present on the surface. High-resolution scans are then performed for the Ag 3d and S 2p regions to determine their chemical states and binding energies.

-

Data Analysis: The binding energies of the Ag 3d₅/₂ and S 2p₃/₂ peaks for this compound are typically observed around 368.2 eV and 161.4 eV, respectively.[13] The atomic concentrations of silver and sulfur are calculated from the peak areas after correcting for their respective sensitivity factors.

TEM is employed to visualize the morphology, size, and crystal structure of the synthesized this compound nanoparticles.

TEM Sample Preparation and Analysis Protocol:

-

Sample Dispersion: A small amount of the this compound nanoparticle powder is dispersed in a suitable solvent, such as ethanol or deionized water. The dispersion is then sonicated for a few minutes to break up any agglomerates.[6]

-

Grid Preparation: A drop of the nanoparticle dispersion is placed onto a carbon-coated copper TEM grid.[14] The excess liquid is wicked away with filter paper, and the grid is allowed to dry completely in air.[6]

-

Imaging: The prepared grid is loaded into the TEM. Bright-field images are acquired at various magnifications to observe the size and morphology of the nanoparticles.

-

Diffraction Analysis: Selected area electron diffraction (SAED) is performed on an ensemble of nanoparticles to obtain a diffraction pattern. The ring pattern can be indexed to confirm the monoclinic crystal structure of this compound. High-resolution TEM (HRTEM) can be used to visualize the lattice fringes of individual nanoparticles.